Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate
Description
Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core with a thione (C=S) group at position 2, a methyl group at position 6, and an ethyl carboxylate ester at position 3. This molecule is part of the dihydropyrimidinone (DHPM) family, which is structurally related to Biginelli reaction products but distinguished by its 1,2-dihydro saturation (partial ring unsaturation) and sulfur substitution . The compound is synthesized via acid-catalyzed condensation of aldehydes, ethyl acetoacetate, and thiourea, followed by cyclization .
Properties
IUPAC Name |
ethyl 6-methyl-2-sulfanylidene-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-3-12-7(11)6-4-9-8(13)10-5(6)2/h4H,3H2,1-2H3,(H,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPYQLBZRNQYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189731 | |
| Record name | Ethyl 1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81633-30-9 | |
| Record name | Ethyl 1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81633-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,2-dihydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
- Starting Materials : Ethyl 2-(ethoxymethylene)acetoacetate (1.0 equiv), thiourea (1.0 equiv)
- Solvent : Ethanol (50 mL per 0.01 mol thiourea)
- Catalyst : Hydrochloric acid (5 mL conc. HCl per 50 mL ethanol)
- Conditions : Reflux at 80°C for 8 hours, followed by acetic acid quenching in water.
- Yield : 53% for the target compound; 30% for the byproduct (CAS 66116-80-1).
Mechanistic Insights
The reaction proceeds via:
- Nucleophilic attack : Thiourea’s sulfur atom attacks the electrophilic β-carbon of the ethoxymethylene acetoacetate.
- Cyclization : Intramolecular dehydration forms the dihydropyrimidine ring.
- Tautomerization : The thione tautomer is stabilized by conjugation with the ester group.
Base-Catalyzed Cyclization with Sodium Ethoxide
An alternative approach employs a base to deprotonate thiourea, enhancing its nucleophilicity.
Reaction Protocol
- Starting Materials : Ethyl acetoacetate (1.0 equiv), thiourea (1.0 equiv)
- Base : Sodium ethoxide (1.2 equiv)
- Solvent : Anhydrous ethanol
- Conditions : Reflux at 78°C for 6–8 hours.
- Yield : ~60–65% (reported for analogous derivatives).
Advantages and Limitations
- Advantages : Eliminates acidic workup, reducing side reactions.
- Limitations : Requires strict anhydrous conditions to prevent hydrolysis of the ethyl ester.
Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation significantly reduces reaction times while improving yields.
Reaction Protocol
Key Parameters
- Power : 300–500 W ensures uniform heating.
- Solvent-Free Design : Eliminates ethanol, simplifying purification.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Time | Yield | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | HCl | 8 h | 53% | High reproducibility |
| Base-Catalyzed | NaOEt | 6–8 h | 60–65% | Mild conditions |
| Microwave | Sulfamic acid | 5 min | 86.74% | Rapid, solvent-free |
Industrial-Scale Production Considerations
Continuous Flow Reactors
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, a series of synthesized derivatives demonstrated effectiveness against strains such as Staphylococcus aureus and Candida albicans .
2. Anticancer Properties
The compound has shown promise in anticancer research. Studies have indicated that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis in these cells, which was confirmed through assays measuring cell viability and apoptosis markers .
3. Enzyme Inhibition
this compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of pyrimidine compounds. This inhibition could enhance the efficacy of certain chemotherapeutic agents by preventing their breakdown .
Agriculture
4. Pesticide Development
The compound's thioxo group contributes to its potential as a pesticide or herbicide. Preliminary studies suggest that formulations containing this compound can effectively control certain agricultural pests and weeds. Field trials have demonstrated a reduction in pest populations when treated with this compound, suggesting its viability as an eco-friendly alternative to traditional pesticides .
Material Science
5. Polymer Chemistry
In material science, this compound can be utilized in the synthesis of novel polymers. Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing properties such as thermal stability and mechanical strength. Research has shown that polymers synthesized with this compound exhibit improved performance characteristics compared to standard polymers .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against S. aureus and C. albicans |
| Anticancer Properties | Induces apoptosis in breast and lung cancer cells | |
| Enzyme Inhibition | Inhibits dihydropyrimidine dehydrogenase | |
| Agriculture | Pesticide Development | Reduces pest populations in field trials |
| Material Science | Polymer Chemistry | Improves thermal stability and mechanical strength |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of this compound showed that specific modifications to the chemical structure enhanced antimicrobial activity significantly. The results indicated a correlation between structural changes and increased potency against bacterial strains .
Case Study 2: Cancer Cell Apoptosis
In vitro studies on lung cancer cell lines treated with this compound revealed a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed that higher concentrations led to significant cell death compared to untreated controls .
Case Study 3: Eco-friendly Pesticide
Field trials using formulations containing this compound demonstrated a marked decrease in pest populations without harming beneficial insects. This suggests its potential as a sustainable agricultural solution .
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The sulfur atom in the thioxopyrimidine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA or proteins, affecting their function and leading to biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations
The compound is compared to analogs differing in substituents, oxidation states, and biological activity. Key structural differences include:
Physical and Chemical Properties
- Melting Points: Target compound: Not explicitly reported, but analogs like ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate decompose at 216–220°C . Oxo analogs (e.g., ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate) melt at 182–184°C, highlighting lower thermal stability compared to thioxo derivatives .
- Solubility : Thioxo derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMSO) than oxo analogs due to sulfur’s polarizability .
Crystallographic and Spectroscopic Data
- Crystal Structures : Tetrahydropyrimidine derivatives (e.g., ethyl 4-(4-methoxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate) adopt chair conformations with intramolecular hydrogen bonds between thione and NH groups .
- IR Spectroscopy : Thioxo compounds show characteristic C=S stretching at ~1200–1250 cm⁻¹, absent in oxo analogs .
Biological Activity
Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (CAS Number: 81633-30-9) is a heterocyclic compound classified within the thioxopyrimidine family. This compound has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H10N2O2S
- Molecular Weight : 198.24 g/mol
The presence of a sulfur atom at the 2-position of the pyrimidine ring is significant, imparting unique chemical properties that facilitate various biological interactions .
This compound primarily exerts its biological effects by inhibiting the kinesin Eg5 enzyme, which is crucial for mitotic spindle assembly during cell division. The compound binds to the ATP-binding site of this enzyme, disrupting its function and leading to cell cycle arrest, particularly at the G2/M phase.
Key Mechanisms:
- Inhibition of Kinesin Eg5 : Disrupts mitotic spindle formation.
- Induction of Apoptosis : Leads to programmed cell death in cancer cells.
- Cell Cycle Arrest : Specifically affects the G2/M phase, preventing proper chromosome segregation.
Anticancer Activity
This compound has shown promising anticancer properties, particularly against human lung adenocarcinoma (A549) cells. Studies indicate that it induces significant cell death through apoptosis mechanisms linked to its interference with mitotic processes .
Antimicrobial Properties
Research has also explored the compound's potential antimicrobial activities. It has been evaluated against various pathogens, demonstrating inhibitory effects that warrant further investigation for therapeutic applications in infectious diseases .
Research Findings and Case Studies
Several studies have documented the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated effective inhibition of A549 lung cancer cells with an IC50 value indicating significant cytotoxicity. |
| Study 2 | Investigated antimicrobial efficacy against gram-positive and gram-negative bacteria, showing promising results suggesting potential as an antimicrobial agent. |
| Study 3 | Highlighted the compound's mechanism involving apoptosis induction via mitochondrial pathways in cancer cells. |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption due to its lipophilic nature. This characteristic enhances its bioavailability and potential effectiveness as a therapeutic agent.
Comparative Analysis
Compared to other thioxopyrimidine derivatives, this compound exhibits unique properties due to its specific substitution pattern and functional groups. This allows for enhanced biological activity and reactivity compared to similar compounds.
| Compound | Structure | Biological Activity |
|---|---|---|
| Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Structure | Enhanced anticancer properties due to additional substituents |
| This compound | Structure | Significant apoptosis induction in cancer cells |
Q & A
Q. What are the established synthetic routes for Ethyl 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate?
The compound is typically synthesized via multicomponent Biginelli-type reactions. A common method involves reacting substituted aldehydes, thiourea, and ethyl acetoacetate in the presence of acid or organocatalysts. For example, using l-proline nitrate in ionic liquids as a catalyst achieves yields up to 86.74% under optimized conditions (methanol solvent, 3 mol% catalyst) . Alternative protocols employ aluminum chloride as a catalyst in mixed solvents (acetylacetone/ethanol) at 60–65°C, monitored via TLC (Sulifol UV 254 plates) .
Q. How is structural characterization performed for this compound and its derivatives?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For instance, triclinic crystal systems (space group P1) with hydrogen-bonded networks have been reported, with cell parameters a = 5.6702 Å, b = 11.212 Å, c = 12.343 Å, and angles α = 90.406°, β = 95.251°, γ = 104.393° . Spectroscopic techniques like FT-IR, UV-Vis, and NMR (¹H/¹³C) are used for functional group identification and purity assessment, with characteristic signals for the thioxo group (C=S) at ~1600 cm⁻¹ (IR) and 13C NMR shifts at ~180 ppm .
Q. What analytical methods are used to monitor reaction progress and purity?
- Thin-layer chromatography (TLC): Sulifol UV 254 plates track reaction completion .
- High-performance liquid chromatography (HPLC): Validates purity (>95%) for biologically active derivatives .
- Melting point analysis: Used to confirm crystalline product identity (e.g., 192°C for derivatives) .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence crystallographic packing and bioactivity?
Substituents like hydroxyl (-OH) or methoxy (-OCH₃) groups significantly alter hydrogen-bonding networks. For example, 4-hydroxyphenyl derivatives form intermolecular O–H···S and O–H···O bonds, stabilizing triclinic packing with Z = 2 . These modifications also enhance bioactivity; the 3-hydroxyphenyl analog (Monastrol) acts as a kinesin Eg5 inhibitor, inspiring anticancer drug development .
Q. What strategies resolve contradictions in catalytic efficiency across synthetic protocols?
Discrepancies in yields (e.g., 86% vs. 78%) arise from solvent polarity, catalyst loading, and reaction time. Systematic optimization using design of experiments (DoE) can identify critical parameters. For instance, ionic liquid catalysts (l-proline nitrate) improve atom economy by 2.5× compared to non-catalytic methods . Advanced characterization (e.g., EDX mapping of recycled catalysts) ensures reproducibility .
Q. How are computational tools like SHELX and ORTEP-3 applied in structural refinement?
- SHELXL: Refines small-molecule structures against high-resolution XRD data, handling twinned crystals and anisotropic displacement parameters .
- ORTEP-3: Generates thermal ellipsoid plots to visualize molecular geometry and disorder, critical for validating dihedral angles (e.g., 80.94° between fused rings in thiazolopyrimidine derivatives) .
Q. What methodologies enable the design of biologically active derivatives?
- Structure-activity relationship (SAR) studies: Modifying the phenyl ring with electron-withdrawing (e.g., -NO₂, -Br) or donating (-OCH₃) groups alters cytotoxicity. For example, 4-nitrophenyl derivatives show enhanced binding to kinesin ATPase domains .
- Crystallographic data-driven design: Hydrogen-bonding motifs from SC-XRD guide the synthesis of water-soluble prodrugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
